6-Hydroxy-1-azaspiro[3.3]heptan-2-one
Description
Significance of Strained Spirocyclic Frameworks in Contemporary Organic and Medicinal Chemistry
Strained spirocyclic frameworks, such as those containing cyclobutane (B1203170) rings, are of growing interest in organic and medicinal chemistry. Their rigid, well-defined three-dimensional structures offer a level of conformational restriction not found in more flexible acyclic or monocyclic systems. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocenters can improve physicochemical properties, including solubility and metabolic stability, which are critical for the development of new therapeutic agents. The inherent ring strain in these systems can also be harnessed for unique chemical transformations, enabling the synthesis of complex molecular scaffolds.
Overview of Azaspiro[3.3]heptane Motifs: Fundamental Structural Characteristics and Research Relevance
Azaspiro[3.3]heptanes are a subclass of spiro[3.3]heptanes where one or more carbon atoms in the bicyclic system are replaced by nitrogen. These motifs have been recognized as valuable building blocks in drug discovery. univ.kiev.uaacs.orgcore.ac.ukresearchgate.netresearchgate.netresearchgate.netnih.govthieme-connect.de The presence of the nitrogen atom introduces a site for further functionalization and can also influence the compound's polarity and hydrogen bonding capabilities. The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been described, highlighting their potential for creating diverse chemical libraries for pharmacological screening. thieme-connect.de Research has shown that the incorporation of azaspiro[3.3]heptane moieties can lead to compounds with a range of biological activities.
Specific Focus: The 6-Hydroxy-1-azaspiro[3.3]heptan-2-one Chemical Compound and its Unique Architectural Attributes as a Spirocyclic β-Lactam
The compound this compound presents a fascinating combination of structural features. It is a spirocyclic system built upon a [3.3]heptane core, indicating a strained bicyclic structure. The "1-aza" designation signifies a nitrogen atom at the first position, which is part of a four-membered ring, and the "-2-one" suffix indicates a carbonyl group at the second position, defining it as a β-lactam. The "6-hydroxy" group introduces a functional handle on the second four-membered ring.
The fusion of a β-lactam ring into a spirocyclic system is of particular interest. β-lactams are a well-known class of compounds, most famously represented by penicillin and cephalosporin (B10832234) antibiotics. nih.gov The reactivity of the β-lactam ring is highly dependent on its ring strain, which can be further modulated by the spirocyclic nature of the [3.3]heptane core. The synthesis of spirocyclic β-lactams is an active area of research, often involving [2+2] cycloaddition reactions. enamine.netnih.gov The unique architecture of this compound, with its strained rings and functional group, suggests it could be a valuable intermediate for the synthesis of more complex molecules or possess interesting biological properties in its own right.
Structure
3D Structure
Properties
CAS No. |
2803863-10-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-hydroxy-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C6H9NO2/c8-4-1-6(2-4)3-5(9)7-6/h4,8H,1-3H2,(H,7,9) |
InChI Key |
KWTOOEAOKQXNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)N2)O |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Stereochemical Characterization of 6 Hydroxy 1 Azaspiro 3.3 Heptan 2 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis (e.g., ¹H, ¹³C, COSY, HSQC, NOESY)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the constitution and configuration of organic molecules in solution. For derivatives of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) experiments provides a detailed picture of the molecular framework.
¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. In a typical spectrum of the this compound core, distinct signals are expected for the protons and carbons of the two cyclobutane (B1203170) rings, influenced by the electron-withdrawing effects of the lactam carbonyl and the hydroxyl group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values in CDCl₃ and may vary based on solvent and substitution.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations |
|---|---|---|---|
| C1 (Spiro Carbon) | - | ~60-70 | Quaternary carbon, no direct proton |
| C2 (Carbonyl) | - | ~170-180 | Characteristic of lactam carbonyl |
| C3 | ~3.0-3.5 (2H) | ~45-55 | COSY with C4; HSQC to C3 |
| C4 | ~2.2-2.8 (2H) | ~30-40 | COSY with C3; HSQC to C4 |
| C6 | ~4.0-4.5 (1H) | ~65-75 | COSY with C5 and C7; HSQC to C6 |
| C5, C7 (CH₂) | ~1.9-2.6 (4H) | ~25-35 | COSY with C6 and each other; HSQC to respective carbons |
| N-H | ~6.0-7.5 (1H) | - | Broad singlet, exchangeable with D₂O |
| O-H | Variable (1H) | - | Broad singlet, exchangeable with D₂O |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds. libretexts.orglibretexts.org For this compound, COSY spectra would show cross-peaks between the protons on C3 and C4, and between the proton on C6 and the adjacent methylene (B1212753) protons on C5 and C7, confirming the connectivity within each ring. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is essential for the definitive assignment of the carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded. libretexts.orglibretexts.orgslideshare.net For instance, a NOESY experiment on a specific diastereomer could reveal a spatial correlation between the proton on C6 and protons on one face of the adjacent cyclobutane ring, thereby establishing their relative stereochemistry (cis or trans). nih.gov These through-space interactions are vital for understanding the three-dimensional shape of the spirocyclic system. libretexts.org
Advanced Mass Spectrometry Techniques for Precise Molecular Ion Verification and Detailed Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govmdpi.compnnl.gov
For this compound (C₇H₉NO₂), HRMS would verify the molecular ion peak corresponding to its exact mass, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For this spirocyclic lactam, characteristic fragmentation pathways under electron impact (EI) ionization would include:
Loss of Water (H₂O): A peak corresponding to [M-18]⁺ is expected due to the elimination of the hydroxyl group.
Alpha-Cleavage: Cleavage of the bonds adjacent to the lactam carbonyl group is a common fragmentation route for amides and ketones. miamioh.edu
Ring Cleavage: Fragmentation of the strained cyclobutane rings can occur, leading to characteristic ion fragments.
Retro-Diels-Alder type reactions: Though less common for saturated rings, ring-opening and subsequent fragmentation can provide clues about the core structure.
Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 121 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 111 | [M - CO]⁺ | Loss of carbon monoxide from the lactam |
| 96 | [M - HNCO]⁺ | Loss of isocyanic acid from lactam ring cleavage |
| 83 | [C₅H₅O]⁺ | Cleavage and rearrangement of the spirocyclic system |
| 68 | [C₄H₄O]⁺ | Fragmentation involving the hydroxylated ring |
Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry Determination and Solid-State Conformational Insights
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecular architecture.
For a chiral molecule like this compound, X-ray crystallography is the most definitive method for determining the absolute stereochemistry (i.e., the R or S configuration) of its stereocenters. nih.gov By using anomalous dispersion, the absolute configuration can be established without ambiguity. The resulting crystal structure would confirm the relative orientation of the hydroxyl group with respect to the spirocyclic framework and reveal the specific conformation adopted by the molecule in the crystal lattice. nih.govacs.org This solid-state information is crucial for computational modeling and understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl and lactam groups.
Interactive Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.1 |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | 758.4 |
| Absolute Stereochemistry | Determined (e.g., 1R, 6S) |
Chromatographic and Spectroscopic Methods for Enantiomeric and Diastereomeric Purity Assessment
Since this compound possesses at least two stereocenters, it can exist as multiple stereoisomers (enantiomers and diastereomers). Assessing the stereochemical purity of a sample is critical. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most common and effective method for this purpose. nih.gov
This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer. wikipedia.org When a stereoisomeric mixture is passed through the column, the different transient diastereomeric complexes formed with the CSP cause the isomers to travel at different rates, resulting in their separation. nih.govwikipedia.org
The process typically involves:
Developing a separation method by screening various chiral columns (e.g., polysaccharide-based) and mobile phases. mdpi.com
Injecting the sample onto the chiral HPLC column.
Detecting the separated isomers as they elute from the column, typically using a UV detector.
Quantifying the area of each peak in the resulting chromatogram to determine the ratio of the stereoisomers. From this, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be calculated, providing a precise measure of the sample's purity.
Methodologies for Resolving Ambiguities and Contradictions in Spectroscopic Data for Complex Spirocyclic Derivatives
The structural elucidation of complex molecules often presents challenges where data from a single technique may be ambiguous. A robust characterization relies on the synergistic integration of multiple analytical methods.
For spirocyclic derivatives, NMR data alone might not be sufficient to distinguish between certain diastereomers or conformers, as different structures could potentially give rise to similar spectra. For instance, while NOESY can indicate spatial proximity, it provides distance constraints that can sometimes be satisfied by more than one conformation. libretexts.org
Ambiguities are resolved by combining orthogonal data:
NMR and MS: HRMS confirms the elemental composition, ensuring that the structure proposed from NMR data is consistent with the molecular formula.
NMR and X-ray Diffraction: X-ray crystallography provides the definitive solid-state structure. nih.gov This can be used to confirm one of several possible solution-state conformations suggested by NMR data. Conversely, differences between the solid-state structure and the solution-state NMR data can reveal information about the molecule's conformational flexibility in solution. copernicus.org
Chiral Derivatization (Mosher's Method): In cases where obtaining a single crystal for X-ray analysis is not feasible, the absolute configuration of the hydroxyl group can often be determined using NMR after derivatizing the alcohol with a chiral agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edunih.gov Analysis of the ¹H NMR chemical shift differences between the resulting diastereomeric esters allows for the assignment of the absolute configuration. nih.govmdpi.com
Ultimately, the definitive structural assignment of a this compound derivative is achieved when the evidence from NMR, mass spectrometry, and X-ray crystallography converges to support a single, unambiguous structure.
Theoretical and Computational Investigations of 6 Hydroxy 1 Azaspiro 3.3 Heptan 2 One and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. researchgate.net For 6-Hydroxy-1-azaspiro[3.3]heptan-2-one, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding its stability and reactivity.
The presence of the β-lactam ring, a four-membered cyclic amide, introduces significant ring strain, which influences the molecule's geometry and electronic characteristics. researchgate.net DFT calculations can precisely quantify this strain energy. Furthermore, the hydroxyl group at the 6-position and the amide functionality within the lactam ring are key sites for intermolecular interactions.
Key electronic parameters that can be derived from DFT calculations for this compound and its analogs include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For instance, the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as the carbonyl oxygen of the lactam. Positive potential regions (blue) highlight sites susceptible to nucleophilic attack.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap generally correlates with higher kinetic stability. |
| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |
These DFT-derived parameters are invaluable for predicting how this compound and its analogs will behave in different chemical environments and for designing molecules with tailored reactivity. nih.gov
Molecular Dynamics Simulations for Dynamic Conformational Landscape Exploration of Spirocyclic Systems
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. elifesciences.org For a spirocyclic system like this compound, MD simulations can reveal the accessible conformations and the transitions between them. qub.ac.uk
The spirocyclic core of this molecule significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic systems. researchgate.net However, subtle puckering of the four-membered rings and rotations of the hydroxyl group can still occur. MD simulations can map these motions and identify the most populated conformational states. nih.gov
Key insights from MD simulations include:
Conformational Ensembles: MD generates a trajectory of atomic positions over time, which can be clustered to identify distinct conformational families and their relative populations.
Intramolecular Hydrogen Bonding: The presence of the hydroxyl group and the lactam carbonyl allows for the possibility of intramolecular hydrogen bonding, which can influence the preferred conformation. MD simulations can quantify the stability and dynamics of such interactions.
Solvent Effects: By performing simulations in an explicit solvent, the influence of the surrounding environment on the conformational preferences of the molecule can be accurately modeled.
| Dihedral Angle | Description | Observed Range (degrees) | Most Populated Value (degrees) |
|---|---|---|---|
| H-O-C6-C5 | Rotation of the hydroxyl group | -180 to 180 | 60, 180, -60 |
| C7-C4-C5-C6 | Ring puckering of the carbocyclic ring | -20 to 20 | ±15 |
| N1-C4-C3-C2 | Ring puckering of the lactam ring | -15 to 15 | ±10 |
Understanding the dynamic conformational landscape is crucial for predicting how these molecules will interact with biological targets, as the bioactive conformation may not be the lowest energy state in isolation. researchgate.netbiorxiv.org
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers in Spirocyclic Lactam Synthesis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like spirocyclic lactams. researchgate.netnih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, locate transition states, and calculate activation energy barriers. escholarship.org
The synthesis of spiro-β-lactams can be achieved through various methods, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a prominent example. researchgate.net For a molecule like this compound, a plausible synthetic route would involve the cycloaddition of a suitable ketene with a cyclobutanimine precursor.
Computational modeling of this process would involve:
Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is critical for understanding the reaction kinetics.
Calculating Activation Energies (ΔG‡): The Gibbs free energy of activation, calculated as the energy difference between the transition state and the reactants, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Investigating Stereoselectivity: Many reactions leading to spirocyclic compounds can produce multiple stereoisomers. Computational modeling can help predict and explain the observed stereochemical outcome by comparing the activation energies of the transition states leading to different products. rsc.org
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Imine + Ketene) | 0.0 |
| 2 | Transition State 1 (C-C bond formation) | +15.2 |
| 3 | Intermediate (Zwitterion) | -5.6 |
| 4 | Transition State 2 (Ring closure) | +8.4 |
| 5 | Product (Spiro-β-lactam) | -22.1 |
These computational studies not only provide a deeper understanding of the reaction mechanism but can also guide the development of new, more efficient synthetic strategies. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) via Quantum Chemical Methods
Quantum chemical methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, with high accuracy. nih.govresearcher.life This capability is particularly valuable for the structural elucidation of novel compounds like this compound, where experimental data may be limited or ambiguous.
The most common approach for predicting NMR chemical shifts involves calculating the isotropic magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. uncw.edu The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR spectra depends on several factors:
Level of Theory and Basis Set: The choice of DFT functional and basis set can significantly impact the results. nih.govresearcher.life
Conformational Averaging: Since the observed NMR spectrum is an average over all accessible conformations, it is often necessary to calculate the chemical shifts for multiple low-energy conformers (identified through methods like MD simulations) and then compute a Boltzmann-weighted average. uncw.edunih.gov
Solvent Effects: The inclusion of solvent effects, either implicitly through a continuum model or explicitly, is often crucial for obtaining accurate predictions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 (Carbonyl) | 172.5 | 171.8 | +0.7 |
| C4 (Spiro) | 65.1 | 64.5 | +0.6 |
| C6 | 70.3 | 69.9 | +0.4 |
| C3 | 45.8 | 45.2 | +0.6 |
The ability to accurately predict NMR spectra can aid in structure verification, stereochemical assignment, and the interpretation of complex experimental data. frontiersin.orgresearchgate.net
Structure–Activity Relationship (SAR) Studies Based on Computational Principles of Molecular Recognition (Excluding Biological Efficacy/Outcomes)
While this article excludes discussion of biological efficacy, the computational principles of molecular recognition are fundamental to understanding the potential interactions of this compound and its analogs with protein targets. Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its activity. researchgate.net Computationally, this involves analyzing how modifications to the molecular structure affect its ability to bind to a target.
Key computational techniques used in this context include:
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for interaction with a specific target. For this compound, the hydroxyl group, lactam carbonyl, and the rigid spirocyclic scaffold would be key pharmacophoric features.
Molecular Docking: Docking simulations predict the preferred orientation of a molecule (the ligand) when bound to a target protein, as well as the binding affinity. This allows for the virtual screening of analogs and the identification of key intermolecular interactions, such as hydrogen bonds and van der Waals contacts.
3D-QSAR (Quantitative Structure-Activity Relationship): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of a series of molecules with their activities to build a predictive model.
The goal of these computational SAR studies is to build a model of the molecular features that are important for recognition by a target. For example, by systematically modifying the substituents on the spirocyclic core and calculating their effect on the molecule's shape and electrostatic properties, one can develop a hypothesis about the ideal structural requirements for binding.
| Analog Modification | Change in Molecular Shape | Change in Electrostatic Potential | Predicted Impact on Target Recognition |
|---|---|---|---|
| Replace -OH with -OCH3 | Increased steric bulk | Loss of H-bond donor capability | May disrupt binding if H-bond donation is critical. |
| Invert stereocenter at C6 | Altered 3D vector of -OH group | Localized change in electrostatic field | Could significantly impact binding if precise orientation is required. |
| Add methyl group at C7 | Increased hydrophobicity and steric hindrance | Minor change | May enhance binding through hydrophobic interactions or cause steric clashes. |
These computational approaches provide a rational basis for the design of new analogs with improved molecular recognition properties, guiding synthetic efforts toward more promising compounds.
Reactivity and Functionalization Chemistry of the 6 Hydroxy 1 Azaspiro 3.3 Heptan 2 One Scaffold
Transformations of the C6 Hydroxyl Group (e.g., Oxidation to Ketones, Etherification, Esterification)
The secondary hydroxyl group at the C6 position is a key functional handle for introducing molecular diversity. It can undergo a variety of standard transformations, allowing for the attachment of different pharmacophoric elements.
Oxidation to Ketones: The C6 hydroxyl group can be readily oxidized to the corresponding ketone, 6-oxo-1-azaspiro[3.3]heptan-2-one. This transformation provides an entry point to further derivatization via reactions at the carbonyl group. Mild oxidation conditions are typically employed to avoid side reactions involving the β-lactam ring. Reagents such as Dess-Martin periodinane (DMP) have been used effectively for the oxidation of alcohols in similar complex scaffolds. univ.kiev.ua Other common methods include Swern oxidation or the use of chromium-based reagents. The resulting ketone is a versatile intermediate for reactions like reductive amination, Wittig reactions, or the addition of organometallic reagents to introduce new substituents.
Etherification: Etherification of the C6 hydroxyl group allows for the introduction of a wide range of alkyl or aryl substituents. Under basic conditions, such as in the presence of sodium hydride (NaH), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which can then react with various electrophiles like alkyl halides or tosylates. This Williamson ether synthesis is a robust method for creating diverse ether linkages.
Esterification: Esterification is another common transformation used to modify the C6 hydroxyl group. This can be achieved by reacting the alcohol with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, by using more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions are typically high-yielding and allow for the incorporation of a vast array of ester functionalities, which can act as prodrugs or modulate the physicochemical properties of the molecule.
| Transformation | Reagent Examples | Product Functional Group |
| Oxidation | Dess-Martin periodinane, Swern Oxidation | Ketone |
| Etherification | NaH, Alkyl Halide (Williamson Synthesis) | Ether |
| Esterification | Acyl Chloride, Pyridine | Ester |
Modifications of the β-Lactam Ring System (e.g., Ring-Opening Reactions, N-Alkylation, N-Deprotection)
The β-lactam (azetidin-2-one) ring is a strained, four-membered heterocycle that serves as both a structural motif and a reactive center. researchgate.net Its chemistry is central to the functionalization of the 1-azaspiro[3.3]heptan-2-one core.
Ring-Opening Reactions: The strained nature of the β-lactam ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction is famously the mechanism of action for penicillin and other β-lactam antibiotics. nih.gov The carbonyl group is readily attacked by nucleophiles such as hydroxide (B78521) or alkoxides, resulting in hydrolysis or alcoholysis to yield the corresponding β-amino acid derivatives. researchgate.net This ring-opening can be a deliberate synthetic strategy to access acyclic structures containing the spiro[3.3]heptane core or an undesired side reaction under harsh chemical conditions. The stability of the β-lactam ring is influenced by the substituents on both the nitrogen and the carbon atoms of the ring.
N-Alkylation and N-Arylation: The nitrogen atom of the β-lactam can be functionalized through alkylation or arylation, provided it is not already substituted. This is typically achieved by deprotonation with a strong base followed by reaction with an electrophile. This modification can be used to introduce substituents that modulate biological activity or to attach the scaffold to other molecular fragments.
N-Deprotection: In many synthetic routes, the β-lactam nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group. uniba.it The removal of such protecting groups is a crucial step to enable further functionalization at the nitrogen atom or to reveal the final target compound. Deprotection is typically accomplished under specific conditions that leave other functional groups, like the C6 hydroxyl, intact. For instance, a Boc group can be removed using trifluoroacetic acid. uniba.it
| Modification | Description | Common Reagents |
| Ring-Opening | Nucleophilic acyl substitution leading to cleavage of the amide bond. | NaOH (hydrolysis), NaOMe (alcoholysis) |
| N-Alkylation | Introduction of an alkyl group at the nitrogen atom. | Strong base, Alkyl halide |
| N-Deprotection | Removal of a nitrogen protecting group (e.g., Boc). | Trifluoroacetic acid (TFA) |
Strategies for Introducing Additional Diversity and Exit Vectors into the Spiro[3.3]heptane Skeleton
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse compounds from a common starting material. nih.govbeilstein-journals.org The 6-Hydroxy-1-azaspiro[3.3]heptan-2-one scaffold is well-suited for DOS approaches due to its multiple, orthogonally reactive functional groups. By strategically functionalizing the hydroxyl group and the β-lactam, and by modifying the spirocyclic core itself, a wide range of chemical space can be explored. nih.gov
The introduction of "exit vectors"—chemically accessible points for further diversification—is a key concept in library design. researchgate.net For the azaspiro[3.3]heptane skeleton, this can be achieved by:
Initial Synthesis with Functionalized Precursors: The synthesis of the spirocycle can begin with precursors that already contain additional functional groups. For example, the cycloaddition reactions used to form the core can employ substrates bearing esters, nitriles, or other functionalities that are carried through into the final scaffold. researchgate.net
Late-Stage Functionalization: C-H activation or other functionalization reactions can be used to introduce new substituents directly onto the carbocyclic part of the spiro[3.3]heptane skeleton, although this can be challenging due to the relative inertness of the sp³ C-H bonds.
Multi-component Reactions: Utilizing intermediates derived from the scaffold in multi-component reactions can rapidly generate complexity and introduce multiple points of diversity in a single step.
These strategies allow for the systematic exploration of the structure-activity relationship (SAR) by creating a library of analogs with varied substituents at different positions of the molecule. nih.gov
Regioselective and Chemoselective Transformations of Polyfunctionalized Azaspiro[3.3]heptanes
When a molecule contains multiple functional groups, as is the case with this compound, the ability to selectively react with one group while leaving the others untouched is crucial. This is known as chemoselectivity.
The primary functional groups in the scaffold are the secondary alcohol and the β-lactam. Their relative reactivity depends on the reaction conditions:
The Hydroxyl Group: This group can act as a nucleophile or can be deprotonated to form a stronger nucleophile. It is susceptible to oxidation and acylation.
The β-Lactam: The carbonyl group is electrophilic and prone to attack by strong nucleophiles, leading to ring-opening. The N-H bond (if present) is weakly acidic and can be deprotonated for N-functionalization.
Chemoselectivity can be achieved by:
Choice of Reagents: For example, using a mild oxidizing agent like DMP will selectively oxidize the alcohol without opening the β-lactam ring. Conversely, a strong nucleophile like sodium hydroxide will preferentially attack the β-lactam carbonyl.
Protecting Groups: One functional group can be temporarily "masked" with a protecting group to allow reactions to occur at another site. For instance, the hydroxyl group can be protected as a silyl (B83357) ether to allow for chemistry to be performed exclusively on the β-lactam ring. Subsequently, the protecting group can be removed to reveal the original hydroxyl group.
Regioselectivity, the control of reaction at a specific position, is also critical, particularly when introducing new substituents onto the spiro[3.3]heptane skeleton. The inherent strain and geometry of the bicyclic system can influence the accessibility of different C-H bonds, potentially allowing for regioselective late-stage functionalization.
Bioisosteric Design Principles and Molecular Recognition Insights of Azaspiro 3.3 Heptane Systems in Chemical Biology
Azaspiro[3.3]heptanes as Rigidified and Constrained Bioisosteres for Common Saturated Heterocycles (e.g., Piperidine, Morpholine, Piperazine)
Azaspiro[3.3]heptanes are increasingly utilized as bioisosteres for commonly employed saturated heterocycles such as piperidine, morpholine, and piperazine. researchgate.netnih.gov These traditional heterocycles are prevalent in a vast number of FDA-approved drugs. However, their conformational flexibility can be a drawback, leading to entropic penalties upon binding to a biological target. The spirocyclic nature of azaspiro[3.3]heptanes introduces a high degree of rigidity, limiting the conformational freedom of the molecule. uniba.it This pre-organization of the scaffold into a more defined conformation can lead to more selective and potent interactions with target proteins. researchgate.net
The 2-azaspiro[3.3]heptane moiety, for instance, has been successfully used to mimic piperidine in bioactive compounds. researchgate.net Similarly, 1-azaspiro[3.3]heptanes have been synthesized and biologically validated as piperidine bioisosteres. researchgate.netenamine.netnih.gov The rationale for this substitution lies in the ability of the spirocyclic core to project substituents in well-defined vectors, similar to the axial and equatorial positions of a cyclohexane ring, but with a more constrained geometry. This makes them valuable scaffolds in drug discovery for creating novel chemical matter with potentially improved properties. nih.gov For example, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine in place of the piperidine fragment resulted in a new, patent-free analog with high activity. researchgate.netenamine.netnih.gov
Influence of Spirocyclic Rigidity and Three-Dimensional Character on Molecular Recognition Processes
The inherent rigidity and pronounced three-dimensional (3D) character of the azaspiro[3.3]heptane scaffold significantly influence molecular recognition processes. uniba.it By moving away from the "flatland" of aromatic and conformationally flexible aliphatic rings, these spirocyclic systems offer a greater degree of spatial complexity. This increased sp3 character is often correlated with improved drug-like properties, including reduced promiscuity and lower toxicity. uniba.it
The limited conformational freedom of azaspiro[3.3]heptanes leads to a more predictable presentation of pharmacophoric features to a biological target. researchgate.netresearchgate.net This "predictable vectorization" can enhance target selectivity, as the rigid scaffold is less likely to adopt conformations that allow for binding to off-target proteins. uniba.itresearchgate.netresearchgate.net The well-defined spatial arrangement of substituents on the spirocyclic core allows for a more precise probing of the chemical space within a binding pocket, potentially leading to the discovery of new and more effective binding modes. This structural feature is a key advantage in the design of selective inhibitors or modulators of enzymes and receptors.
Elucidation of Molecular Target Interaction Mechanisms: Enzyme and Receptor Binding Studies
While specific binding studies for 6-Hydroxy-1-azaspiro[3.3]heptan-2-one are not widely documented, research on related diazaspiro cores provides valuable insights into their interaction mechanisms at a molecular level. For example, in the development of σ2 receptor ligands, docking studies of diazaspiro[3.3]heptane derivatives have revealed key interactions within the receptor's binding site. mdpi.com
A crucial interaction identified in these studies is the formation of a salt bridge between the protonated nitrogen of the spirocyclic amine and the aspartic acid residue ASP29. mdpi.com Furthermore, molecular dynamics simulations have shown that potent ligands form stable hydrogen bonds with both ASP29 and another key residue, TYR150. mdpi.com The distances for these interactions are critical, with the bond between the protonated nitrogen and ASP29 typically measuring between 2.5 and 3.3 Å. mdpi.com The stability of these hydrogen bonds, as indicated by a high frequency of contact in simulations, correlates with the binding affinity of the compound for the σ2 receptor. mdpi.com These findings underscore the importance of the precise positioning of the nitrogen atom within the spirocyclic scaffold for optimal interaction with the target protein.
Design Principles for Modulating Molecular Properties (e.g., Aqueous Solubility, Metabolic Stability, Conformational Restriction) through Spirocyclic Scaffolds
The azaspiro[3.3]heptane scaffold offers a versatile platform for fine-tuning the physicochemical properties of drug candidates. One of the notable advantages of introducing this spirocyclic moiety is the potential to improve aqueous solubility and metabolic stability. researchgate.net It has been observed that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility compared to their cyclohexane analogues. researchgate.net
Interestingly, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane can lead to a decrease in aqueous solubility in some model compounds. researchgate.net However, in a medicinal chemistry context, the introduction of a spirocyclic center has been shown in most cases to lower the measured lipophilicity (logD7.4) of the corresponding molecules by as much as -1.0 relative to the more common heterocycle. nih.gov This seemingly counterintuitive effect, where the addition of a carbon atom reduces lipophilicity, can be rationalized by an increase in the basicity (pKa) of the nitrogen atom. nih.gov The positioning of heteroatoms in the spirocycle, being γ rather than β to the nitrogen, reduces inductive electron withdrawal and thus increases basicity. nih.gov
Below is a data table comparing the physicochemical properties of a model piperidine compound with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs.
| Compound | Structure | Aqueous Solubility (µM) |
| Piperidine Analog (57) | N-Benzoylpiperidine | 136 |
| 2-Azaspiro[3.3]heptane Analog (58) | N-Benzoyl-2-azaspiro[3.3]heptane | 12 |
| 1-Azaspiro[3.3]heptane Analog (59) | N-Benzoyl-1-azaspiro[3.3]heptane | 13 |
The rigid nature of the spirocyclic scaffold also contributes to enhanced metabolic stability. researchgate.net The quaternary spiro-carbon and the constrained nature of the rings can sterically shield adjacent positions from metabolic enzymes, thus reducing the rate of degradation.
Comparative Analysis of Azaspiro[3.3]heptanes with Bicyclic and Monocyclic Analogs in Context of Molecular Interactions
When compared to their monocyclic and bicyclic counterparts, azaspiro[3.3]heptanes present distinct structural and geometric properties that influence their molecular interactions. While often employed as bioisosteres for piperidine, it is crucial to recognize the geometric differences. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring. researchgate.net This difference in length, though seemingly small, can significantly impact how a molecule fits into a binding pocket.
Furthermore, the trajectory of substituents emanating from the 6-position of a 2-azaspiro[3.3]heptane differs from that of a 4-substituted piperidine. researchgate.net This provides an opportunity to explore novel chemical space and potentially achieve different or improved interactions with a target. However, these significant geometric changes also mean that azaspiro[3.3]heptanes may not always be suitable bioisosteres for piperidines, especially when not used as terminal groups. nih.gov
In comparison to bicyclic systems like 3-azabicyclo[3.1.1]heptane, which is considered a bicyclic isostere of pyridine (B92270) and piperidine, azaspiro[3.3]heptanes offer a different spatial arrangement of atoms. researchgate.net The spirocyclic fusion creates a unique 3D shape that is distinct from the V-shape of a bicyclo[1.1.1]pentane or the more linear nature of a cubane. Exit vector plot analysis of 1,4-disubstituted 4-azaspiro[2.3]hexane, a related spirocycle, shows it to be structurally similar to trans-1,4-disubstituted cyclohexanes and piperidines, yet it can also serve as an isostere for 1,3-disubstituted piperidines to significantly alter the dihedral angle between exit vectors. acs.org
The table below presents a comparison of geometric parameters for 1,2-disubstituted piperidines and 1-azaspiro[3.3]heptanes.
This data highlights the significant difference in the dihedral angle (θ) between the exit vectors of substituents, which is a direct consequence of the spirocyclic scaffold's rigidity.
Applications of 6 Hydroxy 1 Azaspiro 3.3 Heptan 2 One and Its Derivatives As Advanced Synthetic Building Blocks
Utility in the Construction of Complex Organic Molecules, including Natural Product Analogs
The rigid, three-dimensional structure of the 1-azaspiro[3.3]heptan-2-one core makes it an attractive scaffold for the synthesis of complex organic molecules. Its conformational rigidity can help in pre-organizing appended functional groups in a specific spatial orientation, which is a crucial aspect in the design of molecules that interact with biological targets. The hydroxyl group at the 6-position of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one serves as a key handle for further synthetic transformations, allowing for the introduction of diverse substituents and the construction of more elaborate structures.
While direct examples of the incorporation of this compound into natural product analogs are not extensively documented in publicly available literature, the broader class of spirocyclic lactams has been utilized in the synthesis of peptidomimetics and other biologically active compounds. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of the natural amino acid ornithine, highlights the utility of the azaspiro[3.3]heptane scaffold in creating constrained amino acid derivatives. These constrained analogues are valuable in the design of peptides with enhanced stability and specific conformations. The this compound scaffold could similarly be employed to generate novel, sterically constrained amino acids or other natural product mimetics.
The synthesis of various functionalized 2-azaspiro[3.3]heptane derivatives has been reported, showcasing the versatility of this scaffold. These methods can be adapted for the derivatization of this compound to build a library of complex molecules.
Development of Chemical Probes and Research Tools for Chemical Biology Investigations
Chemical probes are essential tools for dissecting complex biological processes. The design of potent and selective probes often requires a scaffold that can present functional groups in a well-defined three-dimensional arrangement to interact specifically with a biological target. The rigid framework of this compound makes it an excellent candidate for the development of such probes.
The hydroxyl group can be readily functionalized with reporter groups, such as fluorophores or biotin, or with reactive moieties for covalent labeling of target proteins. Furthermore, the spirocyclic core can serve as a bioisosteric replacement for more common ring systems, like piperidine, which can lead to improved physicochemical properties and target selectivity. The development of novel strained spiro heterocycles, including derivatives of azaspiro[3.3]heptane, is a sought-after strategy for improving drug design and, by extension, the design of chemical probes.
The table below illustrates potential modifications of the this compound scaffold for the development of chemical biology tools.
| Probe Component | Attachment Site | Potential Functionality |
| Reporter Group | 6-OH | Fluorescence imaging, affinity purification |
| Photoaffinity Label | 6-OH | Covalent modification of target proteins |
| Linker | 1-N or 6-OH | Spacing for attachment of other functionalities |
| Bioactive Moiety | 1-N | Targeting a specific protein or pathway |
Contribution to the Expansion of Accessible Chemical Space for Molecular Design and Library Synthesis
The exploration of novel chemical space is a critical endeavor in modern drug discovery. A significant focus has been on moving away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules, as this has been correlated with improved clinical success. Spirocyclic scaffolds, such as 1-azaspiro[3.3]heptan-2-one, are quintessential examples of such three-dimensional structures.
The incorporation of the this compound building block into screening libraries can significantly expand the accessible chemical space. Its rigid and unique topology introduces novel shapes that are underrepresented in typical compound collections. The ability to functionalize the hydroxyl group and the lactam nitrogen allows for the creation of a diverse library of compounds from a single, well-defined core.
The synthesis of versatile azaspiro[3.3]heptanes with multiple "exit vectors" for further functionalization has been a key area of research. These efforts enable the straightforward access to novel molecular modules that are highly valuable for drug discovery and design. The 6-hydroxy group on the 1-azaspiro[3.3]heptan-2-one scaffold provides a natural and convenient exit vector for library diversification. The development of synthetic routes to various azaspiro[3.3]heptane building blocks underscores their importance in populating chemical libraries with structurally novel compounds.
Role in High-Throughput Synthesis and Combinatorial Chemistry Methodologies
High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds for biological screening. The success of these methodologies relies on the availability of versatile building blocks that are amenable to parallel synthesis techniques.
This compound is well-suited for use in combinatorial chemistry. The hydroxyl group and the secondary amine of the lactam can be functionalized using a variety of robust and high-yielding reactions that are compatible with automated synthesis platforms. For example, the hydroxyl group can undergo acylation, etherification, or Mitsunobu reactions, while the lactam nitrogen can be acylated or alkylated.
The application of azaspiro[3.3]heptanes in DNA-encoded library (DEL) technology further highlights their utility in high-throughput approaches. DELs allow for the synthesis and screening of massive numbers of compounds. The development of synthetic methods to incorporate structurally complex and sp³-rich scaffolds like azaspiro[3.3]heptanes into DELs is an active area of research. The this compound scaffold, with its defined points of diversification, is an ideal candidate for inclusion in such libraries.
The table below outlines potential combinatorial modifications of the this compound core.
| Reaction Type | Reactive Site | Example Reagents | Resulting Functional Group |
| Acylation | 6-OH | Acid chlorides, Anhydrides | Ester |
| Etherification | 6-OH | Alkyl halides | Ether |
| Sulfonylation | 6-OH | Sulfonyl chlorides | Sulfonate Ester |
| N-Alkylation | 1-N | Alkyl halides | N-Alkyl Lactam |
| N-Acylation | 1-N | Acid chlorides | N-Acyl Lactam |
Emerging Research Frontiers and Future Perspectives on 6 Hydroxy 1 Azaspiro 3.3 Heptan 2 One Research
Development of Asymmetric Synthesis Methodologies for Enantiopure Chiral Azaspiro[3.3]heptanes
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to produce enantiomerically pure azaspiro[3.3]heptanes is a critical research area. A significant challenge lies in controlling the stereochemistry at the spirocyclic center and any additional chiral centers on the rings.
A promising strategy involves the highly diastereoselective addition of cyclobutane-derived anions to chiral N-tert-butanesulfinyl aldimines (Ellman's imines). researchgate.netrsc.org This approach has been successfully employed to prepare enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes in a three-step process with high yields (up to 90%) and excellent diastereomeric ratios (up to 98:2). researchgate.netrsc.org The key steps in this methodology involve the diastereoselective addition, followed by reduction of an ester group and subsequent intramolecular nucleophilic substitution to form the second ring. researchgate.net
Future research will likely focus on adapting these methodologies for the synthesis of lactam-containing derivatives like 6-Hydroxy-1-azaspiro[3.3]heptan-2-one. This would require the development of cyclobutane (B1203170) precursors with appropriate functionalization to form the lactam ring and introduce the hydroxyl group. Furthermore, exploring stereodivergent catalytic platforms, potentially using engineered enzymes, could provide access to all possible stereoisomers of these complex spirocycles. chemrxiv.org
Table 1: Key Methodologies in Asymmetric Synthesis of Azaspiro[3.3]heptanes
| Methodology | Key Reagents/Features | Achieved Selectivity | Reference |
|---|---|---|---|
| Diastereoselective Addition | Ethyl cyclobutanecarboxylate (B8599542) anions, Davis-Ellman's imines | dr up to 98:2 | rsc.org |
| Intramolecular Cyclization | Reduction of ester, intramolecular nucleophilic substitution | High diastereoselectivity | researchgate.net |
Innovations in Flow Chemistry and Continuous Processing for Scalable and Sustainable Production
Transitioning complex synthetic routes from laboratory-scale batches to large-scale industrial production presents significant challenges related to safety, efficiency, and cost. Flow chemistry, or continuous processing, offers compelling solutions to these challenges. d-nb.infopharmtech.com By conducting reactions in a continuous stream through a network of tubes and reactors, this technology provides superior control over reaction parameters like temperature, pressure, and residence time. mdpi.comnih.gov
For the synthesis of azaspiro[3.3]heptane derivatives, flow chemistry can be particularly advantageous. For instance, reactions involving hazardous intermediates, such as azides in Curtius rearrangements, or highly exothermic processes can be managed more safely due to the small reaction volumes at any given moment. d-nb.infopharmtech.com High-pressure and high-temperature conditions, often required for cycloadditions or other ring-forming reactions, can be safely achieved in continuous reactors, potentially enabling novel chemical transformations. d-nb.inforesearchgate.net
A practical example of scalable synthesis for a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights the potential for robust production. nih.gov This process was demonstrated at a 100-gram scale with high yield and purity. nih.gov Adopting similar principles, the synthesis of this compound could be designed as a "telescoped" process, where multiple synthetic steps are connected in a continuous sequence, minimizing manual handling and purification steps. mdpi.com Future work will focus on developing robust, multi-step continuous processes for complex spirocyclic lactams, incorporating in-line purification and real-time analytics to ensure quality and efficiency. nih.govresearchgate.net
Integration of Machine Learning and Artificial Intelligence in the Design and Synthetic Planning of Spirocyclic Systems
Exploration of Novel Functionalization Paradigms for the Azaspiro[3.3]heptane Lactam Core
The azaspiro[3.3]heptane scaffold is valued for its ability to present substituents in well-defined three-dimensional vectors. nih.govacs.org The development of methods to selectively functionalize the this compound core is crucial for its application in drug discovery, as it allows for the fine-tuning of pharmacological properties. Research is focused on creating versatile building blocks with multiple "exit vectors" for further chemical modification. nih.govacs.orgresearchgate.net
Key synthetic strategies include:
[2+2] Cycloaddition: The thermal [2+2] cycloaddition between alkenes and isocyanates is a fundamental method for constructing the spirocyclic β-lactam core, which is structurally related to the γ-lactam in the target molecule. researchgate.netnih.gov
Post-functionalization: Once the core is assembled, subsequent reactions can modify existing functional groups. For the target molecule, the hydroxyl group and the lactam nitrogen offer clear points for derivatization.
Multi-component Reactions: Designing cascade or multi-component reactions that build the functionalized spirocycle in a single step is a major goal for improving synthetic efficiency. uc.pt
Future research will explore late-stage functionalization techniques that allow for the diversification of complex spirocyclic scaffolds at a late point in the synthetic sequence. This includes developing regioselective C-H activation methods to introduce new functional groups directly onto the carbocyclic ring, providing rapid access to a library of novel analogues for biological screening.
Advanced Mechanistic Studies of Spiro Ring Formation and Subsequent Transformations
A deep understanding of the reaction mechanisms governing the formation and transformation of the azaspiro[3.3]heptane lactam core is essential for optimizing existing synthetic routes and designing new ones with high efficiency and selectivity. The construction of the spirocyclic system involves intricate bond-forming events where stereochemistry is critical.
Mechanistic inquiries in this area often focus on:
Cycloaddition Pathways: For reactions like the [3+2] cycloaddition used to form spiro-γ-lactams, studies aim to elucidate whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov Understanding the nature of the intermediates, such as azomethine ylides, can inform the design of catalysts and reaction conditions to control stereoselectivity. nih.gov
Ring-Closing Reactions: The final ring-closing step to form the spirocycle is often an intramolecular nucleophilic substitution. researchgate.netuc.pt Kinetic studies and computational modeling can reveal the transition state energies for different pathways, helping to explain and predict the observed diastereoselectivity.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. These in silico experiments provide valuable insights that complement experimental studies. researchgate.net
Future perspectives in this area involve the use of advanced spectroscopic techniques to directly observe reactive intermediates and the application of isotopic labeling studies to trace the path of atoms through complex reaction cascades. A thorough mechanistic understanding will be paramount for developing truly predictable and controllable syntheses of complex spirocyclic molecules like this compound.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 153.23 g/mol (C₆H₉NO₂) | |
| Storage Conditions | 2–8°C, desiccated, light-protected | |
| log P (Predicted) | ~0.8 (via ACD/Labs) |
Q. Table 2. Common Analytical Parameters for GC-MS Quantification
| Parameter | Value |
|---|---|
| Derivatization Agent | BSTFA (1% TMCS) |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |
| Ionization Mode | EI+ (70 eV) |
| Quantitation Ion (m/z) | 153 (Molecular ion [M]+•) |
Notes
- Evidence Limitations : While direct data on this compound are sparse, methodologies from structurally related compounds (e.g., heptan-2-one, spirocyclic lactams) were extrapolated with caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
